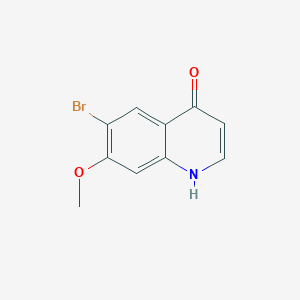

6-Bromo-7-methoxyquinolin-4-ol

描述

Significance of Quinoline (B57606) Heterocycles in Medicinal Chemistry

Quinoline and its derivatives are of paramount importance in medicinal chemistry due to their wide array of pharmacological activities. orientjchem.org These nitrogen-containing heterocyclic compounds have been extensively studied and have shown potential in a variety of therapeutic areas. orientjchem.orgresearchgate.net The inherent biological activity of the quinoline nucleus has led to its incorporation into a multitude of clinically used drugs.

The broad spectrum of biological responses exhibited by quinoline derivatives includes:

Anticancer orientjchem.org

Antimalarial bohrium.comorientjchem.org

Antibacterial orientjchem.org

Antifungal orientjchem.org

Antiviral orientjchem.org

Anti-inflammatory orientjchem.org

Antitubercular rsc.org

The versatility of the quinoline ring allows for the introduction of various functional groups, which can significantly influence the compound's biological activity. orientjchem.org This adaptability makes it a valuable scaffold for the design and synthesis of novel therapeutic agents. orientjchem.orgusm.edu

Overview of Substituted Quinoline Analogues in Research

The strategic modification of the quinoline core by introducing different substituents has been a fruitful area of research. nih.govscientific.net These substitutions can enhance the potency, selectivity, and pharmacokinetic properties of the parent compound. Researchers have explored the effects of adding various functional groups to different positions of the quinoline ring. scientific.net

For instance, the introduction of halogens, such as bromine or chlorine, at specific positions has been shown to be crucial for the activity of some quinoline-based drugs. researchgate.net Similarly, the addition of methoxy (B1213986) groups can alter the electronic and steric properties of the molecule, potentially leading to improved biological efficacy. The development of various synthetic routes allows for the creation of a diverse library of substituted quinoline analogues for biological screening. rsc.orgnih.gov

Specific Research Context of 6-Bromo-7-methoxyquinolin-4-ol

Within the vast family of quinoline derivatives, this compound has emerged as a compound of interest in chemical and pharmaceutical research. ulisboa.pt Its specific substitution pattern, featuring a bromine atom at the 6-position and a methoxy group at the 7-position of the quinolin-4-ol core, confers distinct chemical properties. This compound is often utilized as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. ulisboa.pt Research involving this particular analogue often focuses on its utility in creating novel compounds for targeted biological evaluation.

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol nih.gov |

| CAS Number | 1361235-54-2 chemical-suppliers.eu |

| IUPAC Name | 6-bromo-7-methoxy-1H-quinolin-4-one nih.gov |

The presence of the bromine atom and the methoxy group on the quinoline scaffold makes this compound a valuable precursor in medicinal chemistry research. The bromine can act as a handle for further chemical modifications through various coupling reactions, while the methoxy group can influence the compound's solubility and binding interactions with biological targets.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-7-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-5-8-6(4-7(10)11)9(13)2-3-12-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHPSOHRFXYAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization Techniques in Quinoline Research

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. For 6-Bromo-7-methoxyquinolin-4-ol, a combination of NMR, IR, and MS provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy are employed to assign the chemical environment of each proton and carbon atom.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the nine carbons of the quinolinol core and the one carbon of the methoxy (B1213986) group. The carbon attached to the bromine atom would appear in the aromatic region, and its chemical shift would be influenced by the halogen's electronegativity. The carbon of the methoxy group would typically resonate around 55-60 ppm. The carbonyl carbon (C4) would be observed significantly downfield, often in the range of 170-180 ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~7.8-8.0 | ~140-145 |

| 3 | ~6.1-6.3 | ~110-115 |

| 4 | - | ~170-180 |

| 4a | - | ~140-145 |

| 5 | ~7.9-8.1 | ~125-130 |

| 6 | - | ~115-120 |

| 7 | - | ~155-160 |

| 8 | ~7.3-7.5 | ~100-105 |

| 8a | - | ~145-150 |

| 7-OCH₃ | ~3.9 | ~56 |

| 4-OH | Broad singlet, variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, C-Br, and aromatic C-H and C=C bonds. While a specific spectrum for the target compound is not provided in the search results, data for a related structure, 6-Bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one, shows relevant peaks that can be used for comparison jocpr.com.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the quinolone carbonyl group.

Aromatic C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretch: Bands in the 1200-1300 cm⁻¹ region for the aryl ether of the methoxy group.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (stretch, H-bonded) | 3200-3600 | Broad, Strong |

| Aromatic C-H (stretch) | 3000-3100 | Medium |

| Aliphatic C-H (stretch, -OCH₃) | 2850-2960 | Medium |

| C=O (stretch, quinolone) | 1640-1680 | Strong |

| Aromatic C=C (stretch) | 1450-1600 | Medium to Strong, Multiple Bands |

| C-O (stretch, aryl ether) | 1200-1300 | Strong |

| C-Br (stretch) | 500-600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO₂), the expected exact mass can be calculated.

The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass units.

Common fragmentation patterns for quinolines involve the loss of small neutral molecules such as CO and HCN from the heterocyclic ring. For this compound, fragmentation could also involve the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy group.

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₀H₈⁷⁹BrNO₂]⁺ | 252.97 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₀H₈⁸¹BrNO₂]⁺ | 254.97 | Molecular ion with ⁸¹Br (approx. 1:1 ratio with M⁺) |

| [M-CH₃]⁺ | [C₉H₅⁷⁹BrNO₂]⁺ | 237.95 | Loss of a methyl radical |

| [M-CO]⁺ | [C₉H₈⁷⁹BrNO]⁺ | 224.98 | Loss of carbon monoxide |

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, HPLC and UPLC are the methods of choice for purity assessment and analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity. UPLC methods are particularly useful for the analysis of quinolone derivatives, often in combination with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective detection. A UPLC method for this compound would likely utilize a sub-2 µm particle size column (e.g., BEH C18) and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. wikipedia.orgnih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms can be determined. wikipedia.orgnih.gov

The application of X-ray crystallography would provide definitive proof of the structure of this compound, confirming the connectivity of the atoms and the substitution pattern on the quinoline (B57606) ring. Furthermore, it would reveal details about the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal structure. wikipedia.org This level of structural detail is crucial for understanding the compound's physical and chemical properties and for computational modeling studies.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a goniometer and exposed to a focused beam of X-rays. nih.gov The resulting diffraction pattern is collected on a detector and processed to determine the unit cell dimensions and the space group symmetry. nih.gov This information, combined with the intensities of the diffraction spots, allows for the calculation of the electron density map and the subsequent building and refinement of the molecular model. nih.gov

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Provides information about the crystal system and the packing of the molecules. |

| Space Group | Describes the symmetry elements present in the crystal lattice. | Determines how the molecules are arranged within the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. | Defines the exact three-dimensional structure of the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the chemical bonding and geometry of the molecule. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This data is then used to determine the empirical formula of the compound, which can be compared with the molecular formula derived from other techniques like mass spectrometry.

For this compound, with a molecular formula of C10H8BrNO2, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 47.27% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.18% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.45% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.51% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.60% |

| Total | | | | 254.09 | 100.00% |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities or that the incorrect compound has been synthesized. Therefore, elemental analysis serves as a crucial quality control step in chemical synthesis and characterization.

Computational and Theoretical Investigations of 6 Bromo 7 Methoxyquinolin 4 Ol and Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoline (B57606) derivatives to understand their geometry, electronic properties, and reactivity. scirp.org

Regioselectivity in chemical reactions involving quinoline derivatives can be predicted by analyzing the local reactivity indicators derived from DFT. The Fukui function is a key descriptor in this analysis, as it indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. researchgate.netjoaquinbarroso.com By calculating the condensed Fukui functions, researchers can identify the most reactive sites within the 6-Bromo-7-methoxyquinolin-4-ol scaffold.

For instance, in studies of similar quinoline derivatives, Fukui function analysis has been used to pinpoint which atoms are most susceptible to attack. researchgate.net The function distinguishes between sites prone to electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). scholarsresearchlibrary.com For a molecule like this compound, DFT calculations would involve optimizing the neutral molecule, as well as its cationic (N-1 electrons) and anionic (N+1 electrons) forms, while keeping the geometry constant. The atomic charges of these species are then used to calculate the Fukui indices for each atom. joaquinbarroso.com Such analysis would likely reveal the influence of the bromo and methoxy (B1213986) substituents on the reactivity of the quinoline core.

DFT is a valuable tool for calculating the activation energies of chemical reactions, providing insights into reaction mechanisms and kinetics. nih.gov For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT can be used to model the potential energy surface. This involves locating the transition state structures that connect reactants to products.

The distribution of electron density in a molecule is described by atomic charges, which significantly influence its physical and chemical properties. Natural Bond Orbital (NBO) analysis is a common method to calculate these charges. The Fukui function, which identifies the most reactive sites in a molecule, is dependent on the scheme used to calculate atomic charges. scielo.org.mx NBO-derived charges are often used for this purpose and have shown good agreement with experimental results. scielo.org.mx

For quinoline derivatives, DFT calculations can determine the natural atomic charges and subsequently the condensed Fukui functions to predict reactivity. researchgate.net The Fukui indices f+, f-, and f0 are calculated based on the electron population of each atom in the neutral, anionic, and cationic states. scholarsresearchlibrary.com

Below is a representative table illustrating the type of data obtained from such an analysis for a generic quinoline derivative, 4-Methylquinoline, as specific data for this compound is not available.

| Atom | f- | f+ | f0 | Condensed Dual Descriptor (CDD) |

| N1 | 0.0804 | 0.0833 | 0.0819 | 0.0029 |

| C6 | - | - | - | - |

| C9 | - | - | - | - |

| Table based on data for 4-Methylquinoline. researchgate.net |

This analysis helps identify which atoms are most likely to act as nucleophiles or electrophiles, guiding the synthesis of new derivatives. researchgate.net

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. scirp.org For this compound and its derivatives, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. The B3LYP functional with basis sets like 6-311++G(d,p) is often used for this purpose. nih.gov The process involves iteratively solving the DFT equations to find a stable structure corresponding to a minimum on the potential energy surface. researchgate.net The accuracy of these calculations is often high, with predicted geometrical parameters showing good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scirp.orgirjweb.com A small energy gap indicates that a molecule is more polarizable and has high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com

DFT calculations are widely used to determine the energies of these orbitals for quinoline derivatives. researchgate.netekb.eguobaghdad.edu.iq For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated at the DFT level to be approximately 4.83 eV. scirp.org For various other quinoline derivatives, this gap can range from approximately 0.130 eV to 0.161 eV, depending on the substituents. researchgate.netuobaghdad.edu.iq Time-Dependent DFT (TD-DFT) is further used to study electronic transitions, calculating excitation energies and oscillator strengths which correspond to UV-Vis absorption spectra. scirp.orgnih.gov For example, studies on 2-Chloro-7-Methylquinoline-3-Carbaldehyde showed that the HOMO to LUMO transition corresponded to a calculated excitation energy of around 3.75-3.84 eV. nih.gov

The following table summarizes quantum chemical parameters calculated for a set of quinoline derivatives, illustrating the typical data generated.

| Parameter | Value Range for Quinoline Derivatives (eV) |

| EHOMO | -0.26 to -0.20 |

| ELUMO | -0.11 to -0.06 |

| Energy Gap (ΔE) | 0.10 to 0.17 |

| Table based on data for a series of designed quinoline derivatives. ekb.eg |

Molecular Mechanics Calculations (e.g., MM2, MMFF94)

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. Unlike quantum mechanical methods, MM does not explicitly model electrons, making it significantly faster and suitable for very large molecules or for extensive conformational searches. computational-chemistry.co.uk Force fields, such as MM2 and MMFF94 (Merck Molecular Force Field 94), are the core of MM calculations, defining the potential energy of a system as a function of its atomic coordinates. nih.govresearchgate.net

The MMFF94 force field is particularly well-suited for organic and medicinal chemistry, as it was parameterized to accurately reproduce the geometries and conformations of a wide range of organic molecules, including heteroaromatic compounds like quinolines. computational-chemistry.co.ukavogadro.cc It can be used for geometry optimization and conformational analysis of this compound and its derivatives. researchgate.net For example, the MM2 method has been used in conjunction with DFT in QSAR studies of quinoline derivatives to calculate physicochemical, constitutional, and topological descriptors. researchgate.net These calculations are valuable for predicting the behavior of large, flexible derivatives and for understanding their interactions in complex biological systems. computational-chemistry.co.uk

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

In the realm of computational analysis, a derivative of this compound, namely (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, has been the subject of molecular docking studies to elucidate its potential as an antibacterial agent. The identified target protein for this class of compounds is the B subunit of DNA gyrase (GyrB) from Escherichia coli, with the specific crystal structure registered in the Protein Data Bank (PDB) under the code 1KZN.

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Its inhibition leads to bacterial cell death, making it a well-established target for antibacterial drugs. The docking studies of the aforementioned derivative into the active site of 1KZN revealed a specific binding conformation, suggesting a plausible mechanism of action. The analysis of the docked pose provides a three-dimensional representation of how the ligand fits within the binding pocket of the protein, highlighting the key intermolecular interactions that stabilize the complex.

| Parameter | Description |

| Target Protein | DNA gyrase subunit B (GyrB) |

| Organism | Escherichia coli |

| PDB Code | 1KZN |

| Ligand Studied | (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one |

| Binding Site | ATP-binding pocket of GyrB |

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. For the derivative of this compound docked into the active site of DNA gyrase B (1KZN), several key interactions have been identified. These interactions are crucial for the binding affinity and specificity of the compound.

The primary interactions observed include:

Hydrogen Bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. For instance, the oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atom of the quinoline core, can potentially act as hydrogen bond acceptors, while the hydroxyl group of the parent compound, this compound, could act as a hydrogen bond donor. Specific amino acid residues within the 1KZN binding site, such as aspartate and serine, are known to participate in such interactions.

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold and any associated phenyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine and proline. These interactions are vital for the proper orientation and anchoring of the ligand within the active site.

A detailed analysis of the docking results for the derivative provides insights into the specific amino acid residues involved in these interactions, offering a roadmap for the rational design of more potent inhibitors.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in 1KZN |

| Hydrogen Bonding | Hydroxyl, Methoxy, Carbonyl, Quinoline Nitrogen | Aspartate, Serine, Threonine |

| Hydrophobic Interactions | Quinoline Ring, Phenyl Groups | Valine, Isoleucine, Proline |

| Van der Waals Forces | Entire Ligand Surface | Various residues in the binding pocket |

Biological Activities and Mechanistic Research in Vitro and Non Clinical

Antitumor Activities

Mechanisms of Action in Cancer Cells

Caspase Activation

Apoptosis, or programmed cell death, is a crucial physiological process, and its dysregulation is a hallmark of diseases like cancer. google.com Caspases, a family of protease enzymes, are central to the execution of apoptosis. While direct activation of caspases by 6-Bromo-7-methoxyquinolin-4-ol has not been documented, it serves as a building block for molecules designed to modulate apoptotic pathways. google.com Specifically, it has been used in the synthesis of Proteolysis Targeting Chimeric (PROTAC) molecules that can induce the degradation of target proteins, including those involved in the regulation of apoptosis, such as Inhibitor of Apoptosis Proteins (IAPs). google.com

Inhibition of Specific Molecular Targets

The versatility of the this compound structure has been leveraged to synthesize inhibitors and degraders for a range of therapeutically relevant molecular targets.

BET Bromodomain: Derivatives of this compound have been utilized in the development of PROTACs aimed at degrading Bromodomain and Extra-Terminal (BET) proteins, such as BRD2 and BRD4. ulisboa.pt These proteins are epigenetic readers that play a critical role in transcriptional regulation and are implicated in various cancers.

RIP2 Kinase: A significant application of this compound is in the synthesis of potent and selective inhibitors and degraders of Receptor-Interacting Protein Kinase 2 (RIP2). ulisboa.ptgoogle.comgoogle.com RIP2 is a key signaling molecule in the innate immune system, and its dysregulation is associated with inflammatory conditions such as Crohn's disease and ulcerative colitis. ulisboa.ptgoogle.comgoogle.com PROTACs derived from this quinolinol scaffold link a RIP2 binding moiety to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the RIP2 protein. google.comgoogle.com

Below is a table summarizing the molecular targets of compounds synthesized using this compound as a starting material.

| Molecular Target Family | Specific Target(s) | Role of this compound | Therapeutic Area |

| Epigenetic Regulators | BET Bromodomains (BRD2, BRD4) | Precursor for PROTAC degraders | Oncology |

| Kinases | RIP2 Kinase | Precursor for inhibitors and PROTAC degraders | Inflammatory Diseases |

Note: The activities described are for derivatives and not the compound this compound itself.

Information regarding the direct inhibition of Farnesyltransferase, PI3K/mTOR, Tyrosine Kinases, Topoisomerase, Tubulin Polymerization, and DHODH kinase by this compound was not available in the reviewed scientific literature.

Antimicrobial Activities

Comprehensive searches of scientific databases did not yield any specific studies evaluating the antimicrobial efficacy of this compound. The following sections reflect this lack of available data.

Antibacterial Efficacy

No data was found regarding the antibacterial activity of this compound against Bacillus thuringiensis or Escherichia coli.

| Bacterial Strain | Activity Metric (e.g., MIC) | Result |

| Bacillus thuringiensis | Not Available | No Data |

| Escherichia coli | Not Available | No Data |

Antimycobacterial Efficacy

There is no available research on the efficacy of this compound against Mycobacterium tuberculosis H37Rv.

| Mycobacterial Strain | Activity Metric (e.g., MIC) | Result |

| Mycobacterium tuberculosis H37Rv | Not Available | No Data |

Antifungal Activities

No studies were identified that investigated the antifungal properties of this compound.

| Fungal Species | Activity Metric (e.g., MIC) | Result |

| Not Specified | Not Available | No Data |

Antimalarial Activities

There is no documented evidence of the antimalarial activity of this compound in the reviewed literature.

| Malarial Parasite | Activity Metric (e.g., IC50) | Result |

| Not Specified | Not Available | No Data |

Antioxidant Properties

Currently, there is a notable absence of publicly available scientific literature detailing the antioxidant properties of this compound. Extensive searches of chemical and biological research databases did not yield any studies that have specifically investigated the potential for this compound to act as an antioxidant. Therefore, no data on its radical scavenging activity, effects on oxidative stress markers, or mechanisms of antioxidant action can be provided at this time.

Other Investigated Biological Activities (Non-Clinical Contexts)

Similarly, the biological activities of this compound in other non-clinical contexts, including its potential role in amyloidosis research, remain uncharacterized in accessible scientific reports.

Potential in Amyloidosis Research (e.g., TTR amyloidosis)

There is no available research to suggest or confirm that this compound has been investigated for its potential to impact amyloidosis, including transthyretin (TTR) amyloidosis. Scientific literature lacks any mention of this compound in the context of TTR stabilization, fibril inhibition, or any other mechanism relevant to amyloid disease. Consequently, no research findings or data tables on this topic can be presented.

Structure Activity Relationship Sar Studies of 6 Bromo 7 Methoxyquinolin 4 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of functional groups on the quinoline (B57606) scaffold are determining factors for the molecule's interaction with biological targets.

The introduction of bromine atoms into the quinoline structure can significantly enhance biological activity. researchgate.net This is often attributed to the electronic and hydrophobic properties of bromine. Bromine is an electron-withdrawing group that can alter the electron distribution of the quinoline ring, potentially improving interactions with target receptors. Furthermore, the lipophilicity or hydrophobicity of a compound can be increased by the addition of bromine atoms, which may improve its ability to cross cell membranes and enhance bioavailability. researchgate.net

Studies have shown that bromination at specific positions can lead to a notable increase in inhibitory activity against various cell lines. For instance, the presence of a bromine atom at the C-6 position in tetrahydroquinoline derivatives has been identified as critical for their bioactivity. nih.gov The bromination of certain quinoline precursors at the C-5 and C-7 positions has also been shown to significantly boost inhibitory activity compared to the non-brominated starting materials. nih.gov This highlights that the position of the bromine substituent is as crucial as its presence.

| Compound Modification | Key Finding | Reference |

|---|---|---|

| Bromination at C-6 Position | Critical for bioactivity in tetrahydroquinoline derivatives. | nih.gov |

| Bromination at C-5 and C-7 Positions | Significantly enhanced inhibitory activity compared to parent compounds. | nih.gov |

| General Bromine Introduction | Can increase lipophilicity and alter electronic properties, potentially improving membrane permeability and biological activity. | researchgate.net |

Research indicates that the location of the methoxy (B1213986) group is critical for activity. For example, in a series of functionalized methoxy quinoline derivatives, the presence of a methoxy group at the C-8 position was found to be crucial for inhibitory activity against certain enzymes like acetylcholinesterase (AChE). researchgate.net Conversely, the absence of a methoxy group at the C-8 position in one compound resulted in good inhibition against human carbonic anhydrase (hCA) enzymes, suggesting that substituent requirements vary depending on the biological target. researchgate.net In other studies on 6-methoxy-2-arylquinoline analogues, the methoxy group at the C-6 position was a core feature of compounds designed as P-glycoprotein inhibitors. nih.gov

The hydroxyl (-OH) group, particularly when located at the C-8 position of the quinoline core, can significantly impact biological activity. This functional group can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the active site of a target protein.

SAR studies have revealed the importance of this specific substitution. For instance, the conversion of a methoxy group at the C-8 position to a hydroxyl group was suggested to be the reason for the more effective inhibitory properties of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline against hCA enzymes when compared to its methoxy-substituted precursor. researchgate.net This highlights that for certain targets, a hydroxyl group at C-8 is preferred over a methoxy group, likely due to its ability to form key hydrogen bonds that the methoxy group cannot. The electrophilic addition of a hydroxyl radical to the quinoline ring, leading to the formation of hydroxylated derivatives like 8-hydroxyquinoline, is a known transformation. mdpi.com

Beyond the core substitutions, the addition of other functional groups can further modulate the activity of quinoline derivatives.

Phenyl Groups: The incorporation of phenyl rings can influence the molecule's steric profile and provide opportunities for hydrophobic or π-π stacking interactions with the target. In some studies, substituted phenyl groups have been integral to the design of quinoline derivatives with antiproliferative activity. nih.gov

Amino Groups: The amino group is a versatile substituent that can significantly influence the pharmacological properties of quinoline derivatives. A series of 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized and tested for anti-cholinesterase activities. nih.govnih.gov The position of the amino group is critical; for instance, investigation into the structure-activity relationship of certain quinoline derivatives identified a crucial need for a substituent in the 3-position of the quinoline ring. acs.org

Morpholino Groups: The inclusion of a morpholine ring, a common heterocyclic moiety in medicinal chemistry, can enhance the solubility and pharmacokinetic properties of a compound. In studies of 4-N-phenylaminoquinoline derivatives, a terminal morpholine group was a key structural feature. nih.govnih.gov The length of the methylene side chain connecting the morpholine ring to the quinoline core also influenced the inhibitory potency against cholinesterases. nih.gov

| Functional Group | Position/Context | Impact on Activity | Reference |

|---|---|---|---|

| Phenyl | Various | Influences steric profile and allows for hydrophobic interactions. | nih.gov |

| Amino | C-4 (as N-phenylamino) | Core component of derivatives with anti-cholinesterase activity. | nih.govnih.gov |

| Amino | C-3 | Substitution at this position was found to be critical for α2C-adrenoceptor antagonist activity. | acs.org |

| Morpholino | Terminal group linked to C-4 | Enhances solubility; linker length affects potency. | nih.gov |

Conformation-Activity Relationships

Conformation-activity relationship studies focus on how the three-dimensional shape of a molecule affects its biological activity. The spatial arrangement of atoms and functional groups in a quinoline derivative determines how well it can fit into the binding site of a biological target.

For quinoline derivatives, the flexibility or rigidity of the side chains and the orientation of various substituents are critical. For example, in a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the length of the methylene side chain linker between the quinoline core and the morpholine moiety was found to be closely related to their cholinesterase inhibitory potency. nih.gov Derivatives with a two-methylene linker showed better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers. nih.gov This suggests that a specific spatial distance and orientation between the quinoline ring and the morpholine group are optimal for binding to the enzyme's active site.

Similarly, the stereochemistry of substituents can play a significant role. In another study, substitutions on a piperazine ring attached to the quinoline core exerted a significant and stereospecific beneficial effect on the affinity and potency for the α2C-adrenoceptor. acs.org This indicates that the specific 3D arrangement of atoms in one stereoisomer allows for a more favorable interaction with the receptor compared to its mirror image.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. neliti.compensoft.net QSAR models help in predicting the activity of new, unsynthesized compounds and provide insights into the structural features that are important for their biological effects. neliti.com

In the context of quinoline derivatives, QSAR studies correlate physicochemical properties or structural descriptors with their observed biological activities. researchgate.net These descriptors can include parameters related to lipophilicity (like cLogP), electronic properties, and steric features. neliti.com The goal is to generate a mathematical model that can quantitatively predict the activity of other similar compounds. neliti.com

For example, a QSAR study on a series of 2-quinolinone derivatives was used to investigate the structural requirements for their antiandrogenic activities. nih.gov The resulting models, including 3D-QSAR methods like CoMFA and CoMSIA, provided contour maps that visually explained the key structural characteristics relevant to their activity. nih.gov Such models are valuable for the rational design and screening of new, promising chemicals with high activity before committing to their synthesis. nih.gov The process typically involves selecting a set of known compounds (a training set) to build the model and then validating it with a separate set of compounds (a test set). researchgate.net The concurrence between the predicted and experimental activities validates the QSAR model. researchgate.net

Advanced Applications and Future Directions in Chemical Research

6-Bromo-7-methoxyquinolin-4-ol as a Synthetic Intermediate

The strategic placement of functional groups makes this compound a valuable starting material for the synthesis of more elaborate molecules. The reactivity of the bromine atom, the nucleophilicity of the hydroxyl group (or its corresponding keto tautomer, 6-bromo-7-methoxy-1H-quinolin-4-one), and the electronic influence of the methoxy (B1213986) group can be selectively exploited to build molecular complexity.

This compound is a key building block for generating diverse libraries of new heterocyclic compounds. bris.ac.ukbeilstein-journals.org The bromine atom at the C6 position is particularly useful as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents, fundamentally altering the core structure and its properties.

Furthermore, the hydroxyl group at the C4 position is part of a vinylogous amide system and readily tautomerizes to the quinolin-4-one form. This hydroxyl group can be converted into a more reactive leaving group, such as a chloride, by treatment with reagents like phosphoryl chloride (POCl₃). researchgate.net This transformation activates the C4 position for nucleophilic aromatic substitution, enabling the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles to create new fused or substituted heterocyclic systems. This synthetic flexibility allows researchers to systematically modify the quinoline (B57606) scaffold to explore structure-activity relationships (SAR) for various biological targets.

The development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), requires molecular scaffolds that can be readily incorporated into large, bifunctional molecules. PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

This compound is an ideal candidate for the target-binding component of a PROTAC, particularly for targeting protein kinases. The quinoline core is a well-established "privileged scaffold" for kinase inhibitors, capable of binding to the ATP pocket of many kinases. biorxiv.orgnih.govmdpi.com The functional groups on the this compound scaffold provide convenient anchor points for attaching the linker. For instance, the bromine atom can be functionalized via cross-coupling reactions, or the C4 position can be substituted with an amine-containing group, both of which can serve as a connection point for the linker, facilitating the construction of complex PROTAC molecules. escholarship.org

Ligand Design for Specific Receptors and Enzymes

The 6-bromo-7-methoxyquinoline (B1382755) core is a prominent scaffold in the design of specific ligands, especially for protein kinase inhibitors. mdpi.comrsc.org Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. biorxiv.org The quinoline structure can mimic the adenine (B156593) ring of ATP, allowing it to effectively compete for binding in the kinase active site.

The substituents on this compound play a crucial role in tuning binding affinity and selectivity. The 7-methoxy group can form key hydrogen bonds or occupy hydrophobic pockets within the active site, while the 6-bromo position can be used to achieve selectivity for one kinase over another. For example, the related intermediate 6-bromo-4-iodoquinoline (B1287929) is a key component in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR kinases. researchgate.net Similarly, a clinical candidate for the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), PF-06650833, features a 7-methoxyisoquinoline (B1361142) core, highlighting the importance of this substitution pattern for kinase binding. nih.gov

| Compound/Intermediate Class | Target Enzyme(s) | Relevance of Structural Features |

|---|---|---|

| 6-Bromoquinoline Derivatives | PI3K, mTOR | The 6-bromo substitution is a key feature in potent inhibitors like GSK2126458, providing a vector for further modification or enhancing binding affinity. researchgate.net |

| 7-Methoxyisoquinoline Derivatives | IRAK4 | The methoxy group at the C7 position is crucial for interaction with the kinase active site, as seen in the clinical candidate PF-06650833. nih.gov |

| Aminopyrimidine Scaffolds (often fused or substituted) | ALK, VEGFR, FGFR | While not a quinoline, this class demonstrates the principle of using heterocyclic cores to mimic ATP, a strategy employed by many quinoline-based inhibitors targeting these kinases. nih.gov |

Innovative Methodologies for Quinoline-Based Chemical Biology Probes

Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. nih.govrsc.org this compound serves as an excellent starting point for the design of such probes. By leveraging its inherent chemical reactivity, the scaffold can be appended with various reporter groups or reactive moieties.

For instance, the quinoline ring system can exhibit intrinsic fluorescence, which can be fine-tuned by altering its substitution pattern. This property can be exploited to create fluorescent probes for biological imaging. Alternatively, the functional handles on the molecule allow for the covalent attachment of:

Fluorophores: To track the localization of the molecule or its target protein within cells.

Biotin tags: For use in affinity purification experiments, such as identifying the protein targets of the ligand from a cell lysate.

Photo-activatable crosslinkers: To covalently link the probe to its binding partner upon UV irradiation, allowing for definitive target identification. escholarship.org

The development of a potent and selective ligand from the this compound scaffold is the first step toward creating a high-quality chemical probe. nih.govpageplace.de Once selectivity is achieved, the scaffold can be minimally modified with a suitable tag to create a tool compound for studying the function and dynamics of its biological target in a native cellular environment.

Challenges and Opportunities in Quinoline Research

Despite the utility of the quinoline scaffold, its application in drug discovery and chemical biology is not without challenges. However, these challenges also create significant opportunities for innovation.

Challenges:

Regioselective Functionalization: One of the primary synthetic challenges is controlling the regioselectivity of C-H functionalization reactions on the quinoline core. nih.govmdpi.com While this compound has defined substitution, further modifications require precise control to avoid the formation of undesired isomers. rsc.org

Harsh Reaction Conditions: Classical methods for synthesizing substituted quinolines often require harsh conditions (e.g., high temperatures, strong acids), which can limit the diversity of functional groups that can be incorporated. mdpi.com

Opportunities:

Overcoming Drug Resistance: A major opportunity lies in using the 6-bromo-7-methoxyquinoline scaffold to develop next-generation inhibitors that can overcome acquired drug resistance. biorxiv.org By systematically modifying the scaffold, new ligands can be designed to bind effectively to mutated targets that are resistant to existing therapies.

Targeting the "Undruggable" Proteome: The synthetic tractability of this scaffold allows for the creation of large, diverse libraries of compounds. These libraries can be screened against challenging protein targets, often referred to as "undruggable," to identify novel starting points for drug discovery.

Novel Therapeutic Modalities: There is a growing opportunity to use this scaffold beyond simple enzyme inhibition. Its suitability for incorporation into more complex systems like PROTACs and covalent chemical probes opens new avenues for therapeutic intervention and biological discovery. escholarship.org

常见问题

Basic: What are the standard synthetic routes for 6-Bromo-7-methoxyquinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 7-methoxyquinolin-4-ol using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (50–70°C) achieves regioselective bromination at the 6-position . Ethanol reflux with coupling agents (e.g., Pd catalysts) is another route, as seen in analogous quinoline derivatives . Yield optimization requires precise stoichiometric ratios (1:1.1 for bromine precursors) and inert atmospheres to prevent oxidation byproducts.

Basic: How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₀H₉BrNO₂: 254.98 g/mol) .

- HPLC-PDA : Use reverse-phase C18 columns with methanol/water gradients (80:20) to assess purity (>95%) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Discrepancies between predicted and observed NMR/HRMS data often arise from tautomerism or residual solvents. For example:

- Tautomer identification : Use 2D NMR (COSY, HSQC) to distinguish between keto-enol forms, particularly for the hydroxyl group at position 4 .

- Isotopic pattern analysis : HRMS with error margins <5 ppm ensures correct assignment of bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures, as demonstrated for related bromoquinolines .

Advanced: What strategies mitigate thermal or oxidative degradation during storage?

Methodological Answer:

Degradation studies show brominated quinolines are sensitive to light and moisture. Recommended protocols:

- Stability testing : Use accelerated aging (40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products (e.g., debrominated analogs) .

- Storage : Argon-purged amber vials at –20°C reduce radical-mediated bromine loss .

Advanced: How to design SAR studies for this compound derivatives?

Methodological Answer:

Focus on substituent effects at positions 4, 6, and 7:

- Position 4 (hydroxyl) : Replace with amino or alkoxy groups to modulate hydrogen-bonding capacity .

- Position 7 (methoxy) : Substitute with ethoxy or halogenated groups to alter electron density (e.g., fluoro for enhanced bioavailability) .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) for high recovery (>85%) .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes brominated byproducts .

Advanced: How to address low solubility in aqueous buffers for biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug design : Convert the hydroxyl group to a phosphate ester for improved hydrophilicity .

Advanced: How to interpret conflicting bioactivity data across cell lines?

Methodological Answer:

Contradictions may stem from cell-specific metabolism or off-target effects. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。